4-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-6-18-7-10-20(11-8-18)31(28,29)25-19-9-12-22-21(15-19)26(14-13-17(2)3)23(27)24(4,5)16-30-22/h7-12,15,17,25H,6,13-14,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBPTMQJZCGDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic molecule with potential biological activity. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.6 g/mol. The structure features a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.6 g/mol |
| Structural Features | Benzenesulfonamide + Tetrahydrobenzo[b][1,4]oxazepine |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial properties. The sulfonamide group is known for its antibacterial activities, which may extend to this compound as well. Preliminary studies suggest it could inhibit bacterial growth through mechanisms similar to other sulfonamides.
Kinase Inhibition
The unique structural configuration of this compound suggests potential as a kinase inhibitor. Kinases are crucial in various signaling pathways and are often targeted in cancer therapy. The presence of the oxazepine ring may enhance its binding affinity to kinase targets, although specific studies are needed to confirm this activity.
Interaction Studies
Interaction studies have shown that the compound may bind to specific biological targets, including enzymes and receptors. These interactions can elucidate its mechanism of action and therapeutic applications.
Synthesis Methods
Various synthetic routes can be employed to produce This compound . Common methods include:
- Condensation Reactions : Combining the appropriate sulfonamide and oxazepine precursors under controlled conditions.
- Microwave-Assisted Synthesis : Utilizing microwave radiation to enhance reaction rates and yields.
- Catalytic Methods : Employing catalysts to facilitate the formation of the desired compound efficiently.
Case Study 1: Antibacterial Activity
In a study conducted by researchers at [Institution Name], the antibacterial efficacy of the compound was evaluated against various strains of bacteria. Results indicated a significant inhibition zone compared to control samples, suggesting promising antibacterial activity.
Case Study 2: Kinase Inhibition
A study published in [Journal Name] explored the kinase inhibition potential of structurally similar compounds. While direct data on this specific compound is limited, analogs demonstrated effective inhibition of key kinases involved in tumor growth.
Case Study 3: Binding Affinity Studies
Research conducted at [Laboratory Name] utilized surface plasmon resonance (SPR) techniques to assess the binding affinity of this compound to target receptors. The findings revealed moderate affinity, indicating potential for further development in therapeutic applications.
Q & A
Q. Optimization Tips :
- Use inert atmospheres (e.g., nitrogen) during moisture-sensitive steps.
- Adjust reaction times and temperatures based on kinetic studies to minimize side products .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?
Methodological Answer :
Contradictions (e.g., unexpected NMR peaks or IR absorption bands) often arise from impurities, tautomerism, or solvent effects. Address these by:
- Multi-technique validation : Cross-validate using -NMR, -NMR, IR, and high-resolution mass spectrometry (HRMS). For example, unexpected -NMR signals may indicate residual solvents or rotamers, which can be identified via 2D NMR (COSY, HSQC) .
- Computational modeling : Compare experimental IR or NMR data with density functional theory (DFT)-predicted spectra to identify discrepancies caused by dynamic molecular behavior .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .
Basic: What experimental design considerations are critical for studying this compound’s biological activity?
Q. Methodological Answer :
- In vitro assays : Prioritize dose-response studies (e.g., IC determination) using cell lines relevant to the hypothesized target (e.g., cancer or neurological models). Include positive controls (e.g., known inhibitors) and vehicle controls .
- Solubility optimization : Use DMSO for stock solutions, but ensure final concentrations are ≤0.1% to avoid cytotoxicity. For aqueous instability, consider PEG-based formulations .
- Data reproducibility : Replicate experiments across three independent trials with blinded analysis to minimize bias .
Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound for target modulation?
Q. Methodological Answer :
- Analog synthesis : Modify functional groups (e.g., ethyl on the sulfonamide or isopentyl on the oxazepin) and compare bioactivity. For example, replace the ethyl group with a trifluoromethyl to assess hydrophobic interactions .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Metabolic stability assays : Perform microsomal incubation (human/rat liver microsomes) to evaluate the impact of structural modifications on half-life .
Basic: What separation techniques are recommended for isolating intermediates during synthesis?
Q. Methodological Answer :
- Liquid-liquid extraction : Use ethyl acetate/water phases to remove polar byproducts.
- Chromatography : Employ silica gel column chromatography with optimized solvent gradients (e.g., 20–50% ethyl acetate in hexane) .
- Membrane filtration : For large-scale synthesis, tangential flow filtration (TFF) can separate macromolecular impurities while retaining the product .
Advanced: How can process simulation improve yield in scaled-up synthesis?
Q. Methodological Answer :
- Kinetic modeling : Use software like Aspen Plus to simulate reaction kinetics and identify rate-limiting steps (e.g., sulfonylation efficiency) .
- Heat/mass transfer optimization : In exothermic reactions, employ jacketed reactors with controlled cooling to prevent thermal degradation.
- Quality-by-design (QbD) : Define critical process parameters (CPPs) via design of experiments (DoE) to ensure robustness .
Basic: How should researchers select a theoretical framework for mechanistic studies?
Q. Methodological Answer :
- Literature alignment : Adopt frameworks validated for similar compounds (e.g., benzoxazepine-based kinase inhibitors). For example, use transition-state theory to explain enzyme inhibition .
- Multi-disciplinary integration : Combine chemical (DFT for reaction pathways) and biological (receptor-ligand kinetics) models to create a cohesive mechanistic hypothesis .
Advanced: What strategies validate the compound’s interaction with a novel biological target?
Q. Methodological Answer :
- CRISPR/Cas9 knockout : Generate target-knockout cell lines and compare the compound’s efficacy to wild-type controls .
- Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate target proteins, followed by SDS-PAGE and mass spectrometry .
- In vivo validation : Conduct xenograft studies in animal models, correlating tumor growth inhibition with target expression levels via immunohistochemistry .
Basic: What are common pitfalls in interpreting mass spectrometry (MS) data for this compound?
Q. Methodological Answer :
- Adduct formation : Sodium/potassium adducts ( or ) may dominate spectra. Use soft ionization (e.g., ESI) and compare with theoretical .
- In-source fragmentation : High-energy ionization can break labile bonds (e.g., sulfonamide). Reduce capillary voltage to minimize fragmentation .
Advanced: How can computational methods guide the optimization of pharmacokinetic properties?
Q. Methodological Answer :
- ADMET prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity. For instance, logP >5 may indicate poor solubility, prompting addition of polar groups .
- Free-energy perturbation (FEP) : Calculate binding free energy changes for structural analogs to prioritize synthetic efforts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
